molecular formula C8H8BrNO2 B6252314 N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine CAS No. 861299-00-5

N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine

Cat. No.: B6252314
CAS No.: 861299-00-5
M. Wt: 230.1
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Description

N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine is an organic compound characterized by the presence of a bromine atom and a methoxy group attached to a benzene ring, along with a hydroxylamine functional group

Properties

CAS No.

861299-00-5

Molecular Formula

C8H8BrNO2

Molecular Weight

230.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine typically involves the condensation of 3-bromo-4-methoxybenzaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:

3-bromo-4-methoxybenzaldehyde+hydroxylamine hydrochlorideThis compound+HCl\text{3-bromo-4-methoxybenzaldehyde} + \text{hydroxylamine hydrochloride} \rightarrow \text{this compound} + \text{HCl} 3-bromo-4-methoxybenzaldehyde+hydroxylamine hydrochloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The bromine atom in the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and methoxy groups can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine can be compared with other hydroxylamine derivatives and substituted benzaldehydes:

    Similar Compounds:

Uniqueness: The unique combination of the bromine and methoxy groups in this compound imparts distinct chemical properties, such as specific reactivity patterns and potential biological activities, distinguishing it from other similar compounds.

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